3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-
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Overview
Description
3-benzyl-3-phenyl-3H-indol-2-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3-phenyl-3H-indol-2-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the corresponding indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form oxindoles or isatins.
Reduction: Reduction of indoles can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Oxindoles, isatins.
Reduction: Indolines.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-benzyl-3-phenyl-3H-indol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives.
3-phenylindole: Similar structure with a phenyl group at the 3-position.
3-benzylindole: Similar structure with a benzyl group at the 3-position.
Uniqueness
3-benzyl-3-phenyl-3H-indol-2-amine is unique due to the presence of both benzyl and phenyl groups at the 3-position, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
CAS No. |
61352-08-7 |
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Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-benzyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C21H18N2/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-20/h1-14H,15H2,(H2,22,23) |
InChI Key |
LOCQHDVMRXOGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |
Origin of Product |
United States |
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